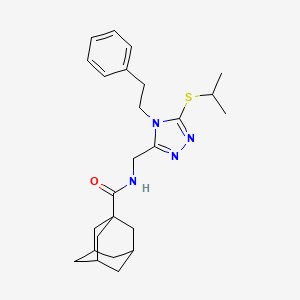

(1S,3s)-N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related adamantane derivatives involves the functionalization of the adamantane core with various substituents to achieve desired properties. For instance, adamantane-tethered triazoles and carboxamides have been synthesized through multi-step processes, including reactions with oxalyl chloride to afford oxazoline and oxazolidine dione derivatives, indicating a complex and meticulous synthetic route that could be analogous to the target compound's synthesis (Sasaki, Eguchi, & Toru, 1969).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their rigid, cage-like framework, which significantly influences their chemical reactivity and interaction with biological systems. For example, the crystal structure analysis of poly[[[μ4-3-(1,2,4-triazol-4-yl)adamantane-1-carboxylato-κ5 N1:N2:O1:O1,O1′]silver(I)] dihydrate] demonstrates the intricate coordination frameworks possible with adamantane-based ligands, suggesting a similarly complex molecular architecture for the target compound (Senchyk, Krautscheid, & Domasevitch, 2019).

Chemical Reactions and Properties

Adamantane derivatives engage in a variety of chemical reactions due to their unique structural features. The reactivity of these compounds is often dictated by the functional groups attached to the adamantane core. For instance, the synthesis of oxazolidine-4,5-dione derivatives from adamantane-1-carboxamides via reactions with oxalyl chloride showcases the chemical versatility and reactivity of adamantane-based compounds, pointing towards the potential reactivity of the target molecule in similar chemical environments (Sasaki, Eguchi, & Toru, 1969).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of bulky substituents like the adamantane ring imparts high thermal stability and unique solubility characteristics to these compounds, as observed in polyamides derived from adamantane, which exhibit high tensile strength, thermal stability, and solubility in organic solvents (Chern, Shiue, & Kao, 1998).

Chemical Properties Analysis

The chemical properties of adamantane derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the adamantane scaffold. For example, the synthesis and analysis of adamantane-carboxylic acids and their reactions with various reagents highlight the acidity and reactivity of the carboxylate group when attached to the adamantane core, providing insights into the chemical behavior of similarly structured compounds (Pavlov, Sukhikh, Filatov, & Potapov, 2019).

Applications De Recherche Scientifique

Catalytic Synthesis of N-Aryladamantane-1-carboxamides

Research by Shishkin et al. (2020) delves into the synthesis of N-aryl(benzyl)adamantane-1-carboxamides via the reaction of adamantane-1-carboxylic acid with aromatic amines. This process employs phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, highlighting a methodology for producing adamantane derivatives with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).

Polyamides with Adamantyl Moieties

Chern et al. (1998) synthesized a series of new polyamides by direct polycondensation, incorporating 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane with various diamines. These polyamides demonstrated solubility in common solvents and exhibited significant thermal stability, suggesting their potential in high-performance materials (Chern et al., 1998).

Metal-Organic Frameworks with Adamantane Tectons

Senchyk et al. (2013) explored the use of bistriazoles derived from adamantane for constructing metal-organic frameworks (MOFs) with copper(II). These MOFs demonstrated unique structural properties and potential magnetic applications, showcasing the versatility of adamantane derivatives in designing functional materials (Senchyk et al., 2013).

Polyamide-imides with Adamantyl Groups

Liaw and Liaw (2001) reported the synthesis of new polyamide-imides containing pendent adamantyl groups, which exhibited excellent solubility, thermal stability, and mechanical properties. These findings highlight the potential of adamantane derivatives in the development of advanced polymeric materials (Liaw & Liaw, 2001).

Propriétés

IUPAC Name |

N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4OS/c1-17(2)31-24-28-27-22(29(24)9-8-18-6-4-3-5-7-18)16-26-23(30)25-13-19-10-20(14-25)12-21(11-19)15-25/h3-7,17,19-21H,8-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJTFLSBMESRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)